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Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and
physical properties of 2-iodobutane (sec-butyl iodide). It is intended for researchers, scientists,
and professionals in drug development who utilize alkyl halides in organic synthesis. This
document details the core characteristics of 2-iodobutane, including its physical constants,
spectroscopic data, and key chemical reactions. Detailed experimental protocols for its
synthesis, purification, and representative reactions are provided to facilitate its practical
application in a laboratory setting. The guide also includes visualizations of reaction
mechanisms and experimental workflows to enhance understanding.

Core Chemical and Physical Properties

2-lodobutane is a colorless liquid with a characteristic ether-like odor.[1] It is an important
alkylating agent and intermediate in organic synthesis. Its physical and chemical properties are
summarized in the tables below.

Table 1: Physical and Chemical Properties of 2-
lodobutane
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Property Value Reference(s)
Molecular Formula CaHol [LI[21[3][4]1[5]16]
Molecular Weight 184.02 g/mol [11[2][4]1[5]16]
IUPAC Name 2-iodobutane [11[7]
Synonyms 'sec-ButyI iodide, Butane, 2- ae

iodo-
CAS Number 513-48-4 [2][4]1[5][6]
Appearance Colorless to pale yellow liquid [11[3]
Density 1.598 g/mL at 25 °C [21[81[9]
Boiling Point 119-120 °C [21[5](8][9]
Melting Point -104 °C [21[51[8]1[°]
Refractive Index (n2°/D) 1.499 [21[81[9]

Insoluble in water; Soluble in

Solubility alcohol and diethyl ether.[2][8]
[10]
Stable, but light sensitive.
Stability Flammable. Incompatible with

strong oxidizing agents.[2][11]

Spectroscopic Data

The structural elucidation of 2-iodobutane and its reaction products relies on various

spectroscopic techniques. The following sections detail the key features of its NMR, IR, and

mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR Spectroscopy: The proton NMR spectrum of 2-iodobutane shows distinct signals

corresponding to the four different proton environments in the molecule. The approximate

chemical shifts and multiplicities are as follows: a triplet for the methyl protons at C4, a
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multiplet for the methylene protons at C3, a multiplet for the methine proton at C2, and a
doublet for the methyl protons at C1. The proton ratio is typically 3:2:1:3.[3]

e 13C NMR Spectroscopy: The carbon-13 NMR spectrum of 2-iodobutane displays four
distinct peaks, confirming the presence of four unique carbon environments.[2] The chemical
shifts are influenced by the electronegativity of the iodine atom. The approximate chemical
shifts are: ~14.2 ppm (C4), ~32.4 ppm (C3), ~36.0 ppm (C1), and ~28.5 ppm (C2, attached
to iodine).[2]

- 13 i -
Carbon Atom Chemical Shift (ppm)
C1 (CHs-CHI) ~36.0
C2 (CHI) ~28.5
C3 (CHz2) ~32.4
C4 (CHs-CHz) ~14.2

(Note: Chemical shifts are approximate and can

vary depending on the solvent and instrument.)

[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2-iodobutane exhibits characteristic absorption bands that are indicative of
its functional groups.

e C-H stretching: Vibrations for the sp3 C-H bonds are observed in the range of 2845-2975
cm~1[1]

e C-H bending: Deformation vibrations for the C-H bonds appear between 1365-1470 cm~1.[1]

o C-l stretching: The characteristic absorption for the carbon-iodine bond is found in the lower
frequency region, typically between 500-600 cm~1.[1] The region from approximately 1500 to
400 cm~1t is considered the fingerprint region and is unique to the molecule.[1]

Mass Spectrometry (MS)
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The mass spectrum of 2-iodobutane provides information about its molecular weight and
fragmentation pattern.

e Molecular lon Peak (M*): The parent molecular ion peak is observed at an m/z of 184,
corresponding to the molecular weight of 2-iodobutane.[9]

o Base Peak: The most abundant ion peak is typically at m/z 57, corresponding to the sec-
butyl cation ([CaHs]*).[9]

o Other Fragments: A prominent peak at m/z 127 is due to the iodine cation ([I]*).[9] Other
significant fragments can be observed at m/z 29 ([CzHs]*).[9]

Key Chemical Reactions and Experimental
Protocols

2-lodobutane is a versatile substrate for a variety of organic reactions, most notably
nucleophilic substitution and elimination reactions.

Synthesis of 2-lodobutane

A common method for the synthesis of chiral 2-iodobutane is the stereospecific nucleophilic
substitution of a chiral secondary alcohol, such as (S)-2-butanol, via an SN2 mechanism which
results in an inversion of stereochemistry.[4]

This protocol is adapted from a two-step procedure involving the formation of a tosylate
intermediate followed by a Finkelstein reaction.

Stage 1: Synthesis of (R)-2-butyl p-toluenesulfonate

o Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve (R)-2-butanol and
pyridine in anhydrous dichloromethane.

o Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride to the stirred solution,
maintaining the temperature below 5 °C.

¢ Reaction: Allow the mixture to stir in the ice bath for several hours and then let it stand at a
low temperature overnight.
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e Work-up: Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the
pyridine. Separate the organic layer, wash it sequentially with water, saturated sodium
bicarbonate solution, and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to obtain the crude (R)-2-butyl p-toluenesulfonate.

Stage 2: Synthesis of (S)-2-lodobutane (Finkelstein Reaction)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the
crude (R)-2-butyl p-toluenesulfonate and a molar excess of dried sodium iodide in anhydrous
acetone.

Reflux: Heat the mixture to reflux with stirring for several hours. The reaction progress can
be monitored by the formation of a sodium p-toluenesulfonate precipitate.

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract
with diethyl ether.

Washing: Wash the combined organic extracts with 5% sodium thiosulfate solution to remove
any unreacted iodine, followed by a wash with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the
solvent by rotary evaporation. The crude (S)-2-iodobutane can be further purified by
distillation.

Purification of 2-lodobutane

Commercial or synthesized 2-iodobutane can be purified to remove impurities such as
unreacted starting materials or decomposition products.

e Washing: Shake the crude 2-iodobutane with concentrated sulfuric acid in a separatory
funnel.

» Neutralization: Wash the organic layer with water, followed by an aqueous sodium bisulfite or
sodium thiosulfate solution to remove any iodine, and then again with water.
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e Drying: Dry the washed 2-iodobutane over an anhydrous drying agent such as magnesium
sulfate or calcium chloride.

« Distillation: Decant or filter the dried liquid into a distillation apparatus and perform a
fractional distillation, collecting the fraction that boils at 119-120 °C.

Synthesis Workflow Purification Workflow
n,
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Click to download full resolution via product page

Diagram 1: Synthesis and Purification Workflow for (S)-2-lodobutane.

Nucleophilic Substitution (SN2) Reaction

The reaction of 2-iodobutane with a nucleophile is a classic example of a bimolecular
nucleophilic substitution (SN2) reaction. The reaction with sodium iodide in acetone, known as
the Finkelstein reaction, can lead to racemization if a chiral starting material is used, as the
iodide ion acts as both the nucleophile and the leaving group.[12]

This protocol demonstrates the synthesis of 2-iodobutane from 2-bromobutane.

e Reaction Setup: In a clean, dry test tube or round-bottom flask, dissolve 15% sodium iodide
in acetone.

» Addition of Alkyl Halide: Add a few drops of 2-bromobutane to the sodium iodide solution.

o Observation: Stopper the tube and shake to mix. Observe the formation of a precipitate
(sodium bromide), which is insoluble in acetone, indicating that a reaction has occurred.[13]
[14] The time taken for the precipitate to form can be used to compare the relative rates of
reaction for different alkyl halides.[13]
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Diagram 2: SN2 Reaction Mechanism of 2-Bromobutane with lodide.

Elimination (E2) Reaction

2-lodobutane can undergo elimination reactions in the presence of a strong base to form
alkenes. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the
base used.

e Zaitsev's Rule: With a small, non-hindered base like sodium ethoxide, the major product is
the more substituted and thermodynamically more stable alkene, (E)-2-butene and (2)-2-
butene.

e Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide, the
major product is the less substituted and kinetically favored alkene, 1-butene.[15]

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.

o Addition of Substrate: Add 2-iodobutane to the reaction mixture.

o Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) for a few hours.[8]
The progress can be monitored by gas chromatography (GC).

e Product Analysis: The gaseous alkene products can be collected or directly analyzed by GC
to determine the product distribution (the ratio of 1-butene, (E)-2-butene, and (Z)-2-butene).

[8]

o Work-up (optional): If isolating liquid components, cool the reaction, quench with cold water,
and extract with a low-boiling organic solvent. Wash the organic layer, dry it, and carefully
remove the solvent.
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Diagram 3: Regioselectivity in the E2 Elimination of 2-lodobutane.

Other Important Reactions
Grignard Reaction

2-lodobutane can be used to form a Grignard reagent, sec-butylmagnesium iodide, by reacting
it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a
powerful nucleophile and strong base, widely used for forming new carbon-carbon bonds by
reacting with electrophiles such as aldehydes, ketones, and esters.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of
sodium metal to form a new alkane.[16][17] When 2-iodobutane is subjected to Wurtz reaction
conditions, it would primarily yield 3,4-dimethylhexane. However, this reaction is often of limited
synthetic utility due to the formation of side products from elimination and rearrangement

reactions.

Safety and Handling

2-lodobutane is a flammable liquid and vapor.[2] It may cause skin and eye irritation and can
be harmful if swallowed or inhaled.[5] It is also light-sensitive.[2][11] Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this chemical. All work should be conducted in a well-ventilated fume hood.
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Conclusion

2-lodobutane is a fundamental building block in organic synthesis with well-defined physical
and spectroscopic properties. Its reactivity in nucleophilic substitution and elimination reactions
is predictable and can be controlled by the choice of reagents and reaction conditions. The
experimental protocols and mechanistic diagrams provided in this guide offer a practical
framework for the safe and effective use of 2-iodobutane in a research and development
setting. A thorough understanding of its properties is essential for its successful application in
the synthesis of more complex molecules, including pharmaceutical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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